molecular formula C17H13NO5 B3872076 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide

2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide

Cat. No.: B3872076
M. Wt: 311.29 g/mol
InChI Key: VZXKNBXGCAUOJJ-UHFFFAOYSA-N
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Description

The compound “2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide” is a chemical compound with a molecular formula of C21H20O6 . It is related to a class of compounds known as chromenes, which are characterized by a fused ring structure consisting of a benzene ring and a heterocyclic pyran ring .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a chromene core, which consists of a benzene ring fused to a heterocyclic pyran ring . The compound also contains functional groups such as a hydroxy group, an oxo group, and an acetamide group .

Scientific Research Applications

Antibacterial Effects

Research has shown that derivatives of 4-hydroxy-chromen-2-one, which share a structural similarity with 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide, exhibit significant antibacterial activity. Behrami and Dobroshi (2019) synthesized compounds including N-{3-[Diethoxy-(2-hydroxy-phenyl)-methyl]-2-oxo-2H-chromen-4-yl}-acetamide and tested them against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus, finding them to exhibit both bacteriostatic and bactericidal effects (Behrami & Dobroshi, 2019).

Antioxidant Activity

Coumarin derivatives have been studied for their antioxidant properties. Kadhum et al. (2011) synthesized compounds like N-(4,7-dioxo-2- phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide and found them to exhibit significant antioxidant activity, comparable to ascorbic acid (Kadhum et al., 2011).

Antineoplastic Activity

Several studies have indicated the potential antineoplastic (anti-cancer) properties of coumarin derivatives. For instance, Čačić et al. (2009) designed and synthesized thiazolidin-4-ones based on chromen-acetic acid, which were intended for screening against various bacterial strains and potentially for antineoplastic activity (Čačić et al., 2009). Similarly, Gašparová et al. (2010) synthesized derivatives like 3-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one, showing promising results in antineoplastic screening against human tumor cell lines (Gašparová et al., 2010).

Other Biological Activities

Coumarin derivatives have been explored for a variety of biological activities. For example, Shi et al. (2020) synthesized 3,4,5-trimethoxyphenyl coumarin derivatives and evaluated them for antitumor activity, finding some compounds to exhibit significant inhibitory effects against human cancer cell lines (Shi et al., 2020). Additionally, Rasool et al. (2016) synthesized compounds incorporating coumarin, 1,3,4-oxadiazole, and acetamides, which demonstrated moderate to excellent antibacterial agents against various bacterial strains (Rasool et al., 2016)

Properties

IUPAC Name

2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c18-16(21)9-22-11-6-12(19)17-13(20)8-14(23-15(17)7-11)10-4-2-1-3-5-10/h1-8,19H,9H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXKNBXGCAUOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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